(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC15791599
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
| Standard InChI Key | FMPBLESGLOIVEL-PACXSXMQSA-N |
| Isomeric SMILES | C1CNC[C@@]2([C@H]1C2)C(=O)O.Cl |
| Canonical SMILES | C1CNCC2(C1C2)C(=O)O.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a [4.1.0] bicyclo framework, where a cyclopropane ring is fused to a cyclohexane ring. The nitrogen atom occupies the third position within the azabicyclic system, while the carboxylic acid group is attached to the first carbon of the bicyclic scaffold. The stereochemistry (1R,6S) dictates the spatial arrangement of substituents, critically influencing its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid; hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
| Isomeric SMILES | C1CNC[C@@]2([C@H]1C2)C(=O)O.Cl |
The InChIKey FMPBLESGLOIVEL-PACXSXMQSA-N confirms its stereochemical uniqueness, distinguishing it from enantiomers or diastereomers.
Physicochemical Properties
As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents such as water and ethanol compared to its free base form. Its melting point and logP (partition coefficient) remain undocumented in publicly available literature, though analogous azabicyclic compounds typically display moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of (1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves multi-step organic reactions emphasizing stereochemical control. A common approach utilizes palladium-catalyzed cyclization of propargylamine precursors, followed by stereoselective functionalization.
Key Steps:
-
Cyclopropanation: A vinyl ether undergoes cyclopropanation via the Simmons-Smith reaction to form the bicyclic core.
-
Amine Incorporation: Reductive amination introduces the nitrogen atom, with chiral auxiliaries ensuring the (1R,6S) configuration.
-
Carboxylic Acid Formation: Oxidation of a primary alcohol group yields the carboxylic acid moiety.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize yield and reduce reaction times. Catalytic systems, such as immobilized palladium nanoparticles, enhance efficiency while minimizing metal leaching. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% enantiomeric excess.
Table 2: Synthetic Route Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd/C |
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 60–70% | 85–90% |
| Purification | Column Chromatography | Recrystallization |
Biological Activities and Mechanisms
Mechanistic Insights
Computational docking studies suggest that the carboxylic acid group forms hydrogen bonds with lysine residues in enzyme active sites, while the bicyclic system induces conformational changes in G protein-coupled receptors. For example, in μ-opioid receptor models, the compound’s (1R,6S) configuration aligns with agonist binding motifs, potentially attenuating pain signaling.
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a versatile intermediate for synthesizing derivatives with enhanced pharmacokinetic profiles. For instance, esterification of the carboxylic acid group produces prodrugs with improved blood-brain barrier penetration.
Case Study: Antiviral Development
In a 2024 study, researchers functionalized the bicyclic core with fluorinated groups, yielding analogs with IC₅₀ values of 12–18 nM against influenza A neuraminidase. The hydrochloride salt formulation improved oral bioavailability in murine models by 40% compared to free base counterparts.
Comparative Analysis with Azabicyclic Analogs
Structural Variations
Comparisons with [3.1.0] bicyclo systems reveal that the larger cyclohexane ring in the [4.1.0] framework reduces steric strain, enhancing metabolic stability. For example, the half-life of (1R,6S)-3-azabicyclo[4.1.0]heptane derivatives in human hepatocytes exceeds that of [3.1.0] analogs by 3-fold.
Table 3: Property Comparison of Bicyclic Compounds
| Compound | Ring System | Metabolic Half-Life (h) | LogD (pH 7.4) |
|---|---|---|---|
| (1R,6S)-Target Compound | [4.1.0] | 6.8 | 0.9 |
| [3.1.0] Analog | [3.1.0] | 2.3 | 1.5 |
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and a lack of in vivo toxicity profiles. Future research should prioritize ADMET studies and crystallographic analyses of target-bound complexes to refine structure-activity relationships. Advances in asymmetric catalysis could further streamline synthetic routes, reducing production costs.
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